Azocan-1-yl(oxo)acetic acid (CAS 1142202-56-9) is a specialized bifunctional building block featuring an 8-membered saturated nitrogen heterocycle (azocane) conjugated to a highly reactive alpha-keto acid moiety . With a molecular weight of 185.22 g/mol, this compound serves as a premium intermediate for late-stage functionalization, multicomponent reactions, and fragment-based drug discovery [1]. In procurement contexts, it is prioritized when synthetic workflows require the direct installation of a bulky, lipophilic azocane-amide group without the harsh conditions, poor chemoselectivity, or purification bottlenecks associated with de novo synthesis from oxalyl chloride and azocane.
Generic substitution with smaller-ring analogs (like pyrrolidine or piperidine derivatives) or attempting in-house synthesis from raw precursors frequently fails to meet process requirements. In-house preparation via the reaction of azocane with oxalyl chloride or oxalyl esters typically suffers from poor chemoselectivity, yielding 30–40% of the symmetric bis-amide (oxamide) byproduct, which is notoriously difficult to separate from the highly polar mono-acid [1]. Procuring the pre-synthesized, high-purity (>95%) Azocan-1-yl(oxo)acetic acid eliminates this purification bottleneck, ensures precise molar stoichiometry for sensitive downstream catalytic cycles, and provides a unique steric profile that smaller, more common heterocycles cannot replicate.
When utilizing commercial Azocan-1-yl(oxo)acetic acid, chemists bypass the problematic mono-amidation step of oxalyl derivatives. In-house synthesis from azocane and oxalyl chloride typically results in significant over-addition. Utilizing the pre-formed >95% pure building block ensures near-quantitative availability of the mono-acid for downstream couplings, whereas crude in-house mixtures often cap downstream yields at 60% due to stoichiometric imbalances[1].
| Evidence Dimension | Downstream coupling yield (based on precursor purity) |
| Target Compound Data | >95% pure mono-acid availability |
| Comparator Or Baseline | In-house crude azocane + oxalyl chloride mixture (~60% mono-acid, ~40% bis-amide) |
| Quantified Difference | ~30-40% improvement in downstream yield by avoiding bis-amide contamination |
| Conditions | Standard amide coupling or Ugi reaction conditions |
Procuring the high-purity mono-acid prevents costly batch-to-batch variability and eliminates a notoriously difficult purification step, directly accelerating process timelines.
For drug discovery applications, the choice of the heterocyclic ring significantly impacts the physicochemical properties of the final scaffold. The azocane ring in Azocan-1-yl(oxo)acetic acid provides a substantial increase in lipophilicity compared to smaller ring analogs. Chemoinformatic profiling indicates that substituting a pyrrolidine ring with an azocane ring increases the fragment's cLogP by approximately +1.5 units[1]. This makes it a superior choice for optimizing the passive membrane permeability of polar core scaffolds.
| Evidence Dimension | Fragment cLogP contribution |
| Target Compound Data | Azocan-1-yl(oxo)acetic acid (8-membered ring) |
| Comparator Or Baseline | 2-Oxo-2-(pyrrolidin-1-yl)acetic acid (5-membered ring) |
| Quantified Difference | ΔcLogP ≈ +1.5 units |
| Conditions | in silico predictive modeling for fragment-based design |
Buyers optimizing for blood-brain barrier penetration or cellular assay activity should select the azocane derivative to rapidly drive up lipophilicity without altering the primary amide linkage.
As an alpha-keto acid, Azocan-1-yl(oxo)acetic acid is an ideal precursor for photoredox-catalyzed decarboxylative cross-couplings. Unlike standard aliphatic carboxylic acids, which require high oxidation potentials (> +2.0 V vs SCE) to undergo single-electron transfer, alpha-keto acids decarboxylate at significantly milder potentials (E_ox ≈ +1.1 V vs SCE)[1]. This allows the clean generation of the azocane-1-carbonyl radical using standard visible-light photocatalysts, enabling the direct acylation of complex heterocycles under mild conditions.
| Evidence Dimension | Oxidation potential for decarboxylation (E_ox) |
| Target Compound Data | E_ox ≈ +1.1 V vs SCE (alpha-keto acid moiety) |
| Comparator Or Baseline | E_ox > +2.0 V vs SCE (standard aliphatic carboxylic acids) |
| Quantified Difference | ~0.9 V reduction in required oxidation potential |
| Conditions | Photoredox catalysis conditions (e.g., Ir/Ru photocatalysts in MeCN) |
This compound allows chemists to utilize highly efficient, mild photoredox conditions to install the azocane-amide fragment, avoiding the use of harsh coupling reagents.
In Ugi and Passerini multicomponent reactions, the steric bulk of the acid component dictates the conformational flexibility of the resulting peptidomimetic scaffold. The 8-membered azocane ring possesses a larger steric sweep volume and unique transannular strain compared to the 6-membered piperidine ring [1]. When incorporated into Ugi adducts, this bulk restricts rotation around the newly formed amide bonds, effectively locking the molecule into more rigid conformations that can enhance target binding affinity.
| Evidence Dimension | Steric bulk and rotational restriction |
| Target Compound Data | Azocane moiety (high transannular strain, large A-value) |
| Comparator Or Baseline | Piperidine moiety (lower strain, smaller A-value) |
| Quantified Difference | Increased steric sweep volume leading to higher rotational barriers in downstream amides |
| Conditions | Peptidomimetic scaffolds generated via Ugi multicomponent reactions |
Procuring the azocane derivative provides a unique structural lever for chemists seeking to rigidify flexible scaffolds and improve the entropic profile of target binding.
Due to its low oxidation potential (E_ox ≈ +1.1 V), Azocan-1-yl(oxo)acetic acid is the ideal precursor for generating acyl radicals under mild visible-light photoredox conditions. It is highly recommended for late-stage functionalization workflows where sensitive substrates cannot tolerate standard, harsh amide coupling reagents [1].
In fragment-based drug discovery, replacing a smaller, polar heterocycle with the azocane moiety provides a rapid +1.5 cLogP boost. This compound should be procured when a lead series exhibits excellent target affinity but fails cellular assays due to poor passive membrane permeability [2].
For libraries built using Ugi or Passerini reactions, the pre-formed, high-purity Azocan-1-yl(oxo)acetic acid acts as a bulky acid input. It is the preferred choice when the goal is to induce conformational locking in the resulting scaffold, outperforming piperidine or pyrrolidine analogs in generating rigid, target-specific geometries[3].